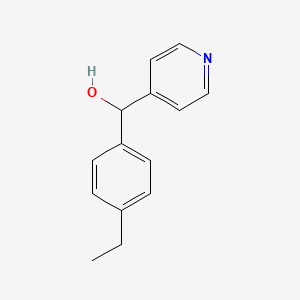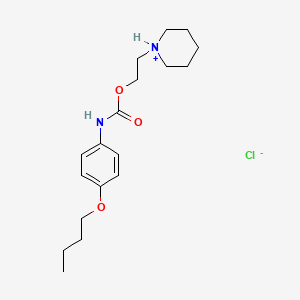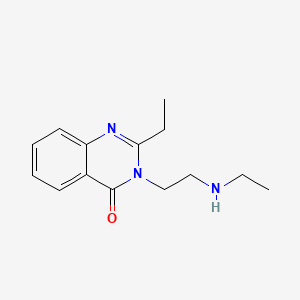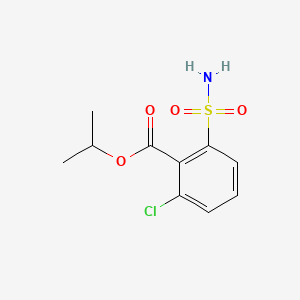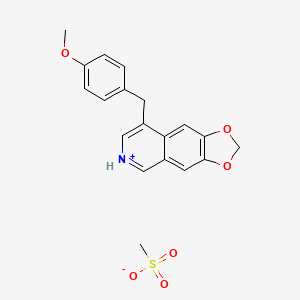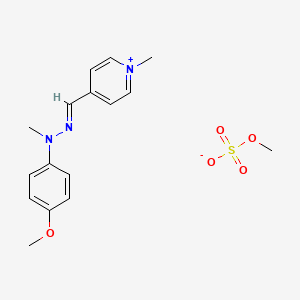![molecular formula C16H14Cl2N4O2S B13761552 2-[7-(Benzenesulfonyl)-4-chloroisoquinolin-1-yl]guanidine;hydrochloride](/img/structure/B13761552.png)
2-[7-(Benzenesulfonyl)-4-chloroisoquinolin-1-yl]guanidine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Chloro-7-(phenylsulfonyl)isoquinolin-1-yl)guanidine hydrochloride is a chemical compound with the molecular formula C16H13ClN4O2S. It is known for its unique structure, which includes a chloro-substituted isoquinoline ring and a phenylsulfonyl group. This compound is primarily used in research settings and has various applications in chemistry and biology .
Vorbereitungsmethoden
The synthesis of 1-(4-Chloro-7-(phenylsulfonyl)isoquinolin-1-yl)guanidine hydrochloride typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of 4-chloro-7-(phenylsulfonyl)isoquinoline.
Reaction with Guanidine: The isoquinoline derivative is then reacted with guanidine under specific conditions to form the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Analyse Chemischer Reaktionen
1-(4-Chloro-7-(phenylsulfonyl)isoquinolin-1-yl)guanidine hydrochloride undergoes various chemical reactions:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of amine derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(4-Chloro-7-(phenylsulfonyl)isoquinolin-1-yl)guanidine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including its effects on cellular processes and enzyme inhibition.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Wirkmechanismus
The mechanism of action of 1-(4-Chloro-7-(phenylsulfonyl)isoquinolin-1-yl)guanidine hydrochloride involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved are still under investigation, but it is thought to influence cellular signaling and metabolic processes .
Vergleich Mit ähnlichen Verbindungen
1-(4-Chloro-7-(phenylsulfonyl)isoquinolin-1-yl)guanidine hydrochloride can be compared with other similar compounds, such as:
1-(4-Chloro-7-(phenylsulfonyl)isoquinolin-1-yl)amine: This compound lacks the guanidine group and has different chemical properties and reactivity.
1-(4-Chloro-7-(phenylsulfonyl)isoquinolin-1-yl)thiourea: This compound contains a thiourea group instead of guanidine, leading to different biological activities and applications.
The uniqueness of 1-(4-Chloro-7-(phenylsulfonyl)isoquinolin-1-yl)guanidine hydrochloride lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for research purposes.
Eigenschaften
Molekularformel |
C16H14Cl2N4O2S |
|---|---|
Molekulargewicht |
397.3 g/mol |
IUPAC-Name |
2-[7-(benzenesulfonyl)-4-chloroisoquinolin-1-yl]guanidine;hydrochloride |
InChI |
InChI=1S/C16H13ClN4O2S.ClH/c17-14-9-20-15(21-16(18)19)13-8-11(6-7-12(13)14)24(22,23)10-4-2-1-3-5-10;/h1-9H,(H4,18,19,20,21);1H |
InChI-Schlüssel |
BHSWAFYYEUJKNU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(C=C2)C(=CN=C3N=C(N)N)Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


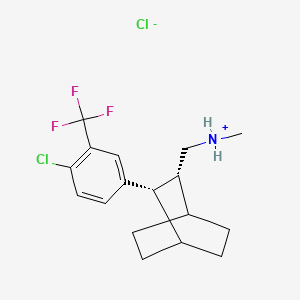
-](/img/structure/B13761479.png)
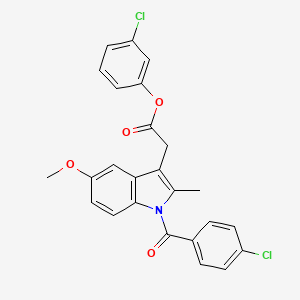
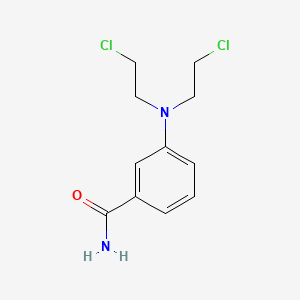
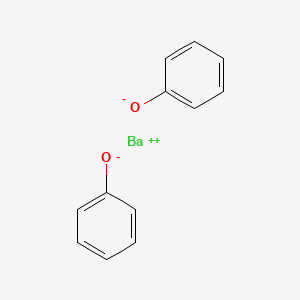
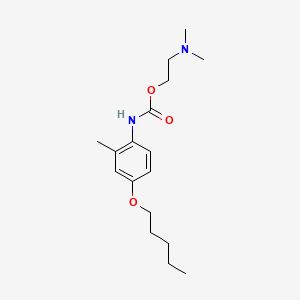
![Pyrazolo[3,4-b]azepine,1,4,5,6,7,8-hexahydro-1-methyl-3-(1-piperidinylmethyl)-(9ci)](/img/structure/B13761503.png)
![5-Methyl-4-{[(e)-(4-methylphenyl)methylidene]amino}-2-(propan-2-yl)phenol](/img/structure/B13761511.png)
